molecular formula C14H10Cl2N2O B14438289 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl- CAS No. 79759-66-3

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl-

Cat. No.: B14438289
CAS No.: 79759-66-3
M. Wt: 293.1 g/mol
InChI Key: TUBSJVSBJVGBMD-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl- is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chlorine and methyl groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl- typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-: Lacks the 4-chlorophenyl group.

    2H-Benzimidazol-2-one, 1,3-dihydro-3-(4-chlorophenyl)-1-methyl-: Lacks the 5-chloro group.

    2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-phenyl-1-methyl-: Lacks the 4-chloro substitution on the phenyl group.

Uniqueness

The presence of both chlorine and methyl groups, along with the 4-chlorophenyl substitution, makes 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-chlorophenyl)-1-methyl- unique

Properties

CAS No.

79759-66-3

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-methylbenzimidazol-2-one

InChI

InChI=1S/C14H10Cl2N2O/c1-17-12-7-4-10(16)8-13(12)18(14(17)19)11-5-2-9(15)3-6-11/h2-8H,1H3

InChI Key

TUBSJVSBJVGBMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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